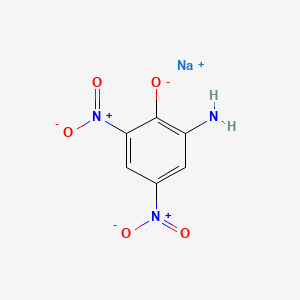

苦味酸钠

描述

Sodium picramate appears as a yellow solid. Toxic by inhalation and skin absorption. Primary hazard is fire with either a minor blast or projection hazard or both, but no mass explosion hazard. May explode under prolonged exposure to heat.

科学研究应用

1. 在染发剂中的应用

苦味酸钠,苦味酸的钠盐,主要用于染发剂中。它作为染料存在于许多染发产品中。Becker 等人(2009 年)在《国际毒理学杂志》中报告,苦味酸钠和苦味酸分别用于 31 种和 3 种染发产品中。化妆品成分审查专家小组的安全评估表明,预计苦味酸钠的使用浓度与苦味酸相当,约为 0.6%(Becker 等人,2009 年)。

2. 在爆炸材料合成中的应用

苦味酸钠在爆炸材料的合成中发挥作用。Srivastava 等人(1976 年)在《推进剂、炸药、烟火》中研究了钛、锆和钍等金属的苦味酸盐,表明这些苦味酸盐具有不同程度热稳定性的爆炸性能。他们发现,与钛和钍的苦味酸盐相比,锆苦味酸盐表现出更高的热稳定性(Srivastava 等人,1976 年)。

3. 在苦味酸衍生物的合成中

Saleem 等人(2019 年)在《国际科学技术创新杂志》中探讨了苦味酸及其衍生物(包括苦味酸钠)的合成。他们使用红外光谱等方法对这些化合物进行了表征,发现苦味酸钠具有熔点、颜色和溶解度等独特的物理性质(Saleem 等人,2019 年)。

4. 在纳米毒理学中的意义

Skjolding 等人(2022 年)在《纳米毒理学》中的一项研究讨论了在纳米颗粒和有色物质的藻类生长抑制试验中使用苦味酸钠。他们的研究重点是区分苦味酸钠的遮光效应和化学毒性,突出了其在纳米材料研究中的意义(Skjolding 等人,2022 年)。

作用机制

Target of Action

Sodium picramate is an aromatic nitro compound . It is primarily used as a non-reactive dye in hair coloring products .

Mode of Action

Sodium picramate, as an aromatic nitro compound, can act as a strong oxidizing agent . When mixed with reducing agents, including hydrides, sulfides, and nitrides, it may begin a vigorous reaction that culminates in a detonation . In the context of hair dyeing, sodium picramate interacts with hair proteins to produce a color change .

Biochemical Pathways

As a strong oxidizing agent, it can potentially affect various biochemical reactions by altering the redox state of the system .

Pharmacokinetics

It is known to be soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The primary known effect of sodium picramate is its ability to impart color to hair when used in hair dye formulations . It is also known to be highly explosive and can produce toxic oxides of nitrogen during combustion .

Action Environment

The action of sodium picramate can be influenced by various environmental factors. For instance, it is highly flammable and may explode if exposed to heat, flame, friction, or shock . It is also soluble in water, which can affect its stability and efficacy .

安全和危害

未来方向

生化分析

Biochemical Properties

Sodium picramate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to react vigorously with reducing agents, including hydrides, sulfides, and nitrides, which can lead to detonation . Sodium picramate also interacts with aromatic nitro compounds, which are strong oxidizing agents . These interactions highlight the compound’s reactivity and potential for use in biochemical applications.

Cellular Effects

Sodium picramate has been observed to have various effects on different types of cells and cellular processes. It is used in hair dye formulations, where it is absorbed minimally through the skin . Sodium picramate has been shown to be mutagenic in bacteria but not in mouse cells in vitro . Additionally, it has been reported to induce mild sensitization reactions in guinea pigs . These findings suggest that sodium picramate can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of sodium picramate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Sodium picramate is used as a direct hair coloring agent in both non-oxidative and oxidative hair dye formulations . It is stable under oxidative conditions and does not react with other components in the formulation . The compound’s stability and non-reactivity in these formulations suggest that it exerts its effects through direct binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium picramate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Sodium picramate is stable under conditions used in oxidative hair dye formulations . It can degrade when exposed to prolonged heat, emitting toxic fumes . Long-term studies have shown that sodium picramate does not produce gross or microscopic changes in skin when applied biweekly for 13 weeks .

Dosage Effects in Animal Models

The effects of sodium picramate vary with different dosages in animal models. The compound has been tested for its toxicity and sensitization potential. The lethal dose (LD50) for picramic acid, the parent compound of sodium picramate, in mice is 378 mg/kg . Sodium picramate has been shown to induce mild sensitization reactions in guinea pigs at a concentration of 2% . These studies indicate that sodium picramate can have toxic or adverse effects at high doses.

Metabolic Pathways

Sodium picramate is involved in various metabolic pathways, interacting with enzymes and cofactors. It is a metabolite of picric acid and can be synthesized through the neutralization of picramic acid with caustic soda . Sodium picramate is soluble in water, alcohol, benzene, glacial acetic acid, aniline, and ether . These properties suggest that sodium picramate can influence metabolic flux and metabolite levels in biochemical reactions.

Transport and Distribution

The transport and distribution of sodium picramate within cells and tissues involve interactions with transporters and binding proteins. Sodium picramate is absorbed minimally through the skin when used in hair dye formulations . It is distributed within the hair shaft, where it combines with other ingredients to produce the coloring mixture . These interactions highlight the compound’s ability to localize and accumulate in specific tissues.

Subcellular Localization

Sodium picramate’s subcellular localization and its effects on activity or function are influenced by targeting signals and post-translational modifications. The compound is used as a direct hair coloring agent and is stable under oxidative conditions . Sodium picramate’s localization within the hair shaft and its stability suggest that it may be directed to specific compartments or organelles through targeting signals.

属性

IUPAC Name |

sodium;2-amino-4,6-dinitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5.Na/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14;/h1-2,10H,7H2;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENNEPPWFZYINW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N3O5.Na, C6H4N3NaO5 | |

| Record name | SODIUM PICRAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91-96-3 (Parent) | |

| Record name | 2-Amino-4,6-dinitrophenol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2061193 | |

| Record name | Sodium picramate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium picramate appears as a yellow solid. Toxic by inhalation and skin absorption. Primary hazard is fire with either a minor blast or projection hazard or both, but no mass explosion hazard. May explode under prolonged exposure to heat. | |

| Record name | SODIUM PICRAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

831-52-7 | |

| Record name | SODIUM PICRAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4,6-dinitrophenol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-4,6-dinitro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium picramate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-amino-4,6-dinitrophenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium 2-amino-4,6-dinitrophenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PICRAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4988SZV57R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

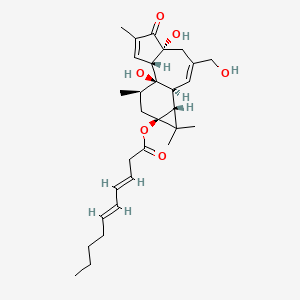

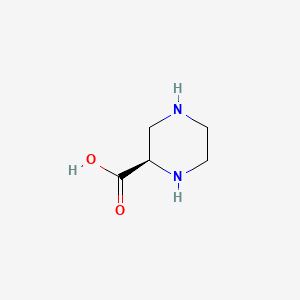

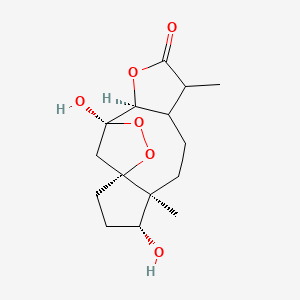

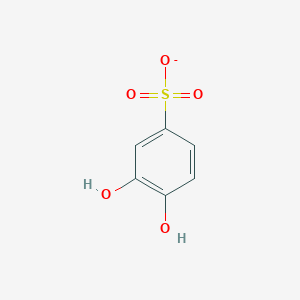

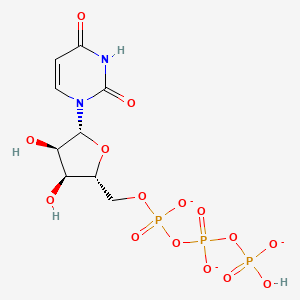

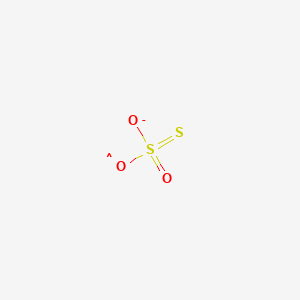

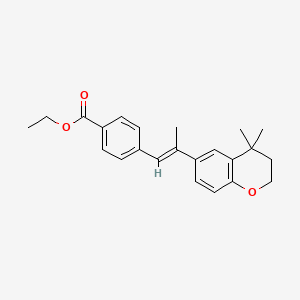

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4E,18E)-11,12,13,14,16,17,27a-heptahydroxy-6'-(2-hydroxybutyl)-2,2,11,15,17,28-hexamethyl-2,3,3',3a,4',5',6,6',7,8,9,10,11,12,13,14,15,16,17,22,23,26,27,27a-tetracosahydro-20H-spiro[22,26-methanofuro[2,3-h][1,5]dioxacyclohexacosine-24,2'-pyran]-20-one](/img/structure/B1233802.png)

![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)

![[(1R)-1-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxymethyl]-2-hexadecanoyloxy-ethyl] (Z)-octadec-9-enoate](/img/structure/B1233814.png)

![methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1233815.png)